molecular formula C9H7NO5 B13108729 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid CAS No. 255884-97-0

3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid

Cat. No.: B13108729
CAS No.: 255884-97-0
M. Wt: 209.16 g/mol
InChI Key: NIEZYNKTWISGHI-UHFFFAOYSA-N
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Description

3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which includes a hydroxy group, two keto groups, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto groups can yield a diol .

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .

Properties

CAS No.

255884-97-0

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

3-hydroxy-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7NO5/c11-5-1-3-4(2-6(5)12)10-7(8(3)13)9(14)15/h1-2,7-8,10,13H,(H,14,15)

InChI Key

NIEZYNKTWISGHI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(C(NC2=CC(=O)C1=O)C(=O)O)O

Origin of Product

United States

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